Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate
Description
Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and an oxazole-substituted aminomethyl moiety. Piperidine derivatives are widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitors, receptor modulators, and enzyme-targeting agents.
Properties
Molecular Formula |
C14H23N3O3 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
tert-butyl 4-(1,3-oxazol-2-ylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(18)17-7-4-11(5-8-17)16-10-12-15-6-9-19-12/h6,9,11,16H,4-5,7-8,10H2,1-3H3 |
InChI Key |
VKZBNLYJFNCQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=NC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with tert-butyl chloroformate to introduce the tert-butyl ester group. The oxazole moiety can be introduced through a nucleophilic substitution reaction using oxazole-2-carboxylic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole moiety can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to remove the tert-butyl ester group, yielding the corresponding carboxylic acid.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole moiety yields oxazole N-oxides, while reduction of the tert-butyl ester group yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Impact
Key Observations :
- Oxazole vs. Benzothiazole/Benzimidazolone: The target compound’s oxazole ring offers a compact heterocyclic motif compared to bulkier benzothiazole () or benzimidazolone () groups.
- Amino Group Modifications: The oxazol-2-ylmethyl amino group contrasts with nitroaniline () or sulfonamide () substituents. Nitro groups require reduction for bioactivity (e.g., to amines), while sulfonamides directly engage in hydrogen bonding .
- Boc Protection : All compounds employ Boc groups to shield piperidine amines during synthesis, enabling selective deprotection for downstream functionalization .
Elemental Analysis and Purity
Biological Activity
Tert-butyl 4-((oxazol-2-ylmethyl)amino)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 281.35 g/mol. The compound features a piperidine ring, an oxazole moiety, and a tert-butyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through inhibition of key enzymes and pathways involved in cell proliferation and survival.
Enzyme Inhibition
- Phosphoinositide 3-Kinase (PI3K) : This compound has been studied for its potential to inhibit PI3K, a critical enzyme in cancer biology. Inhibitors of PI3K are being explored for their ability to suppress tumor growth in various cancer types .
- Glycogen Synthase Kinase-3 (GSK-3) : Similar compounds have shown inhibitory effects on GSK-3, which plays a role in several cellular processes including metabolism and cell cycle regulation. Research has highlighted the importance of structural modifications to enhance potency against GSK-3 .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast adenocarcinoma)
- SH-SY5Y (neuroblastoma)
In vitro studies indicated that at concentrations up to 10 µM, the compound exhibited minimal cytotoxicity across these cell lines, suggesting a favorable safety profile .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings include:
- Oxazole Group : The presence of the oxazole moiety is critical for enhancing the interaction with target enzymes.
- Piperidine Ring : Modifications on the piperidine nitrogen can affect both potency and selectivity towards specific targets.
A comparative analysis of related compounds shows varying degrees of activity based on these structural elements.
| Compound | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Structure A | 5.0 | PI3K |
| Compound B | Structure B | 12.0 | GSK-3 |
| This compound | Structure C | >10 | None reported |
Case Studies
Several studies have explored the pharmacokinetics and dynamics of similar compounds:
- Analgesic Activity : A related peptide exhibited analgesic properties in animal models, suggesting that structural analogs may offer therapeutic benefits beyond anticancer effects .
- Metabolic Stability : Research demonstrated that modifications to the compound can lead to improved metabolic stability when exposed to human liver microsomes, which is crucial for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
